6-(Cyclohexyl(methyl)amino)nicotinic acid

Overview

Description

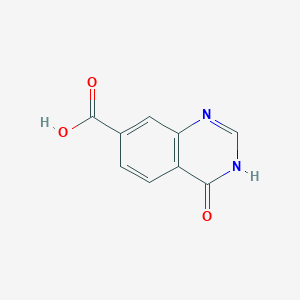

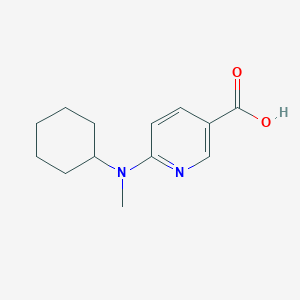

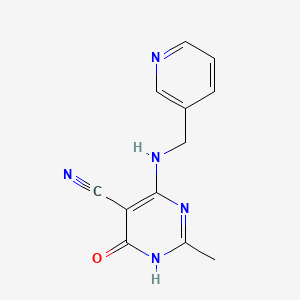

6-(Cyclohexyl(methyl)amino)nicotinic acid, also known as CYM-5442, is a chemical compound that has been of particular interest to researchers due to its various properties and potential applications in different fields of research and industry. It has a molecular weight of 234.29 .

Molecular Structure Analysis

The molecular formula of 6-(Cyclohexyl(methyl)amino)nicotinic acid is C13H18N2O2 . The SMILES string representation is CN(C1CCCCC1)C2=NC=C(C=C2)C(=O)O .Physical And Chemical Properties Analysis

6-(Cyclohexyl(methyl)amino)nicotinic acid is a solid compound . Its molecular weight is 234.29 .Scientific Research Applications

Vasorelaxation and Antioxidation Properties

Research has explored the structure-activity relationships of thionicotinic acid derivatives, revealing their potential as novel classes of compounds for vasorelaxation and antioxidation. These compounds, including variations of nicotinic acid, demonstrate maximal vasorelaxation in a dose-dependent manner and exhibit significant antioxidant properties in assays, suggesting their therapeutic potential in vascular diseases and oxidative stress-related conditions (Prachayasittikul et al., 2010).

Industrial Production and Applications

Nicotinic acid, a vital nutrient found in vitamin PP, is crucial for human and animal health. Its industrial production, mainly through the oxidation of specific pyridine derivatives, has been scrutinized for environmental impacts, leading to a search for greener, more sustainable methods. This research underlines the importance of developing eco-friendly production methods for nicotinic acid, highlighting its wide-ranging applications in nutrition and pharmaceuticals (Lisicki et al., 2022).

Antimicrobial Activities

Nicotinic acid and its derivatives have been evaluated for their antimicrobial properties, showing significant potential. Schiff bases linked to nicotinic acid, synthesized under microwave irradiation, demonstrated strong inhibitory activity against various microbial strains. These findings suggest the potential of nicotinic acid derivatives in developing new antimicrobial agents, offering a promising approach to combat microbial resistance (Naglah et al., 2015).

Receptor Interaction and Lipid-Lowering Effects

Nicotinic acid is recognized for its lipid-lowering effects, mediated through specific receptor interactions in adipose tissue. The identification of receptors such as PUMA-G and HM74 as mediators for nicotinic acid's anti-lipolytic effect opens avenues for targeted drug development, aiming to treat dyslipidemia with improved specificity and reduced side effects (Tunaru et al., 2003).

Future Directions

While the future directions for this specific compound are not explicitly mentioned, there is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . Therefore, compounds like 6-(Cyclohexyl(methyl)amino)nicotinic acid may have potential future applications in these areas.

properties

IUPAC Name |

6-[cyclohexyl(methyl)amino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-15(11-5-3-2-4-6-11)12-8-7-10(9-14-12)13(16)17/h7-9,11H,2-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDLKXHCWVMCPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Cyclohexyl(methyl)amino)nicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide](/img/structure/B1460664.png)

![1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1460668.png)

![1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1460669.png)

![3-(4-Chloro-phenyl)-3,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460673.png)

![2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1460679.png)